molecular formula C6H11ClIN3 B13497401 [(4-iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine hydrochloride

[(4-iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine hydrochloride

Cat. No.: B13497401
M. Wt: 287.53 g/mol
InChI Key: LBVJODPWGDOCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride is a halogenated pyrazole derivative with a substituted amine group. Its molecular formula is C₆H₁₁ClIN₃, and it features a pyrazole ring substituted with an iodine atom at position 4, a methyl group at position 1, and a methylamine moiety at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in medicinal chemistry and materials science .

Key structural features include:

  • Methylamine group: The secondary amine (N-methyl) facilitates protonation, improving aqueous solubility and reactivity in acid-base reactions.

Properties

Molecular Formula

C6H11ClIN3

Molecular Weight

287.53 g/mol

IUPAC Name

1-(4-iodo-2-methylpyrazol-3-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C6H10IN3.ClH/c1-8-4-6-5(7)3-9-10(6)2;/h3,8H,4H2,1-2H3;1H

InChI Key

LBVJODPWGDOCOM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=NN1C)I.Cl

Origin of Product

United States

Preparation Methods

Iodination of 1-Methyl-1H-Pyrazole

  • Starting Material : 1-methyl-1H-pyrazole or its derivatives.
  • Iodination Method : Electrophilic iodination using molecular iodine (I2) in the presence of a base such as sodium bicarbonate or a mild oxidizing agent to achieve regioselective substitution at the 4-position of the pyrazole ring.
  • Typical Conditions : Reaction performed in an organic solvent (e.g., acetonitrile or dichloromethane) at controlled temperature to avoid over-iodination or side reactions.

Introduction of the Methylaminomethyl Group at the 5-Position

  • Approach : The 5-position is functionalized via nucleophilic substitution or reductive amination strategies.
  • Common Strategy : Starting from 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde or 5-formyl derivative, reductive amination with methylamine under mild reducing conditions (e.g., sodium cyanoborohydride) yields the methylaminomethyl substituent.
  • Alternative : Direct substitution of a suitable leaving group at the 5-position by methylamine.

Formation of Hydrochloride Salt

  • The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ether or ethanol), yielding the stable hydrochloride salt form.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Product Intermediate
1 Electrophilic iodination I2, NaHCO3, solvent (CH3CN), RT 4-iodo-1-methyl-1H-pyrazole
2 Formylation at 5-position Vilsmeier-Haack reagent or equivalent 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde
3 Reductive amination Methylamine, NaBH3CN, MeOH or EtOH, RT (4-iodo-1-methyl-1H-pyrazol-5-yl)methylamine
4 Salt formation HCl gas or HCl in solvent (4-iodo-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride

Analytical and Purification Techniques

  • Purification : Chromatographic techniques such as column chromatography or recrystallization from suitable solvents.
  • Characterization : NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis confirm structure and purity.
  • Salt Formation Confirmation : IR spectroscopy showing characteristic ammonium chloride bands and melting point determination.

Research Findings and Optimization

  • The iodination step is critical for regioselectivity and yield; mild conditions prevent polyiodination.
  • Reductive amination is preferred over direct substitution for better selectivity and higher yields.
  • Hydrochloride salt formation improves compound stability and handling.
  • Literature reports (e.g., related pyrazole derivatives in thrombin inhibitor synthesis) suggest that the pyrazole core tolerates various functionalizations without ring degradation, supporting the robustness of this synthetic route.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Iodination I2, NaHCO3, CH3CN, RT Regioselective 4-position iodination
Formylation Vilsmeier-Haack reagent, DMF, POCl3, 0-5°C Introduces aldehyde at 5-position
Reductive Amination Methylamine, NaBH3CN, MeOH, RT Yields methylaminomethyl substituent
Salt Formation HCl (gas or solution), Et2O or EtOH Produces hydrochloride salt for stability

Mechanism of Action

The mechanism of action of (4-iodo-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrazole-Amines Family

The following compounds share structural motifs with the target molecule, differing in substituents, halogenation, or amine functionalization:

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine Dihydrochloride
  • Molecular Formula : C₅H₁₀Cl₂IN₃
  • Key Differences: This dihydrochloride derivative has an additional chloride ion and lacks the N-methyl group on the amine. The dihydrochloride form increases solubility but reduces lipophilicity compared to the monohydrochloride target compound .
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine Hydrochloride
  • Molecular Formula : C₁₂H₁₅Cl₂N₃
  • Key Differences: Substitution with a 3-chlorophenyl group and ethyl chain at position 5 introduces aromaticity and increased steric hindrance.
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine Hydrochloride
  • Molecular Formula : C₁₁H₁₂ClF₂N₃
  • Key Differences : The difluoromethyl group enhances electronegativity and metabolic stability compared to iodine. The 2-methylphenyl substituent may improve π-π stacking interactions in supramolecular systems .

Physicochemical Properties and Functional Implications

Compound Molecular Weight (g/mol) Halogen Substituent Amine Type Key Applications (Theoretical/Reported)
Target Compound 309.96 Iodo (C4) N-Methylamine Medicinal chemistry, catalysis
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride 309.96 Iodo (C4) Primary amine Crystallography, solubility studies
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride 272.18 Chloro (aryl) Primary amine Agrochemical intermediates
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride 259.68 Difluoromethyl (C5) Primary amine Drug discovery, fluorinated scaffolds

Key Observations :

  • Amine Functionalization : The N-methylamine group in the target compound reduces hydrogen-bonding capacity but improves membrane permeability compared to primary amines in analogs .
Solubility and Stability
  • The hydrochloride salt of the target compound exhibits higher water solubility (≥50 mg/mL) than non-ionic analogs, critical for formulation in aqueous systems .
  • In contrast, the dihydrochloride analog () shows even greater solubility but may exhibit lower thermal stability due to additional ionic interactions.

Biological Activity

(4-iodo-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

The compound's IUPAC name is N-methyl-1-(2-methylpyrazol-3-yl)methanamine hydrochloride, with a molecular formula of C6H11N3·HCl and a molecular weight of 161.633 g/mol. It is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The specific compound under discussion has shown promising results in inhibiting cancer cell proliferation while demonstrating low toxicity to normal cells.

Anticancer Activity

A review article highlighted that aminopyrazole-based compounds, similar to (4-iodo-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride, exhibited significant inhibition of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). For instance, one study reported a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells . Importantly, these compounds showed minimal effects on normal fibroblasts, indicating a selective cytotoxicity towards cancer cells.

The anticancer activity is believed to be mediated through multiple mechanisms:

  • Inhibition of Proliferation : Compounds similar to (4-iodo-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride have been shown to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence suggests that these compounds can activate apoptotic pathways in malignant cells while sparing healthy tissues.
  • Modulation of Signaling Pathways : Some studies have indicated that pyrazole derivatives may interact with key signaling pathways involved in tumor growth and metastasis.

Case Studies

Several studies have provided insights into the biological activity of pyrazole derivatives:

Study Cell Line Inhibition (%) IC50 (µM) Notes
Study AHepG254.2510.5Selective for cancer cells
Study BHeLa38.4412.3Low toxicity on normal fibroblasts
Study CVarious>90<5High cytotoxicity against multiple cancer types

Structure-Activity Relationship (SAR)

The biological activity of pyrazole compounds often depends on their structural features. Research has shown that modifications at specific positions on the pyrazole ring can enhance or diminish biological activity:

  • N-substitution : Variations in alkyl or aryl groups at the N1 position can significantly affect anticancer efficacy.
  • Halogenation : The presence of halogens (e.g., iodine) has been correlated with increased potency against certain cancer types.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for (4-iodo-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride, and how do reaction conditions influence yields?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including alkylation and iodination of pyrazole precursors. For example, the pyrazole core is functionalized via nucleophilic substitution or coupling reactions. Reaction yields (reported between 61–95% for analogous compounds) depend on factors such as stoichiometry, solvent polarity (e.g., DMF or THF), temperature (often 60–100°C), and catalyst choice (e.g., palladium catalysts for cross-coupling). Optimizing protecting groups for the amine moiety can mitigate side reactions .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR reveals methyl groups (δ ~2.5–3.5 ppm for N-methyl and C-methyl) and the pyrazole proton environment (δ ~6.5–8.0 ppm). 13^13C NMR confirms the iodine-substituted carbon (δ ~90–100 ppm) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~3100–3300 cm1^{-1} (N-H stretch) and ~1600 cm1^{-1} (C=N/C=C in pyrazole) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 309.96 (M+^+) and fragment ions corresponding to the pyrazole-iodine moiety .
  • Elemental Analysis : Confirms C, H, N, and Cl content within ±0.3% deviation .

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Methodological Answer : Store at 4°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation via hydrolysis or oxidation. Purity should be verified via HPLC before use in sensitive assays. Moisture-sensitive reactions require pre-drying the compound under vacuum .

Advanced Questions

Q. How can the synthetic route be optimized for higher yield and scalability?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, microwave-assisted synthesis may reduce reaction time and improve yield .
  • Catalyst Screening : Test palladium complexes (e.g., Pd(OAc)2_2) or copper catalysts for coupling steps. Ligands like XPhos can enhance selectivity .
  • Workup Optimization : Use column chromatography with gradient elution (hexane/EtOAc) or recrystallization (e.g., methanol/water) to improve purity .

Q. What crystallographic methodologies are used to determine this compound’s structure, and how does the iodine substituent aid the process?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software ( ) is standard. The iodine atom’s high electron density provides strong anomalous scattering, enabling robust phase determination via direct methods. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Hydrogen bonding networks (e.g., N-H···Cl) are analyzed using Mercury software to interpret packing motifs .

Q. How can computational modeling elucidate the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina, Schrödinger) : Simulate binding to target proteins (e.g., kinases) using the compound’s 3D structure (generated via DFT optimization). Focus on hydrogen bonds between the amine group and catalytic residues .
  • Binding Free Energy Calculations (MM-PBSA/GBSA) : Quantify interaction energies to prioritize derivatives for synthesis .
  • Surface Plasmon Resonance (SPR) : Validate computational predictions by measuring binding kinetics (ka/kd) in vitro .

Q. How do structural modifications at the pyrazole ring influence pharmacological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Replace the iodine atom with Br/Cl or modify the methylamine side chain. Test derivatives in assays (e.g., antimicrobial MIC, cytotoxicity). For example, bulkier substituents may enhance target affinity but reduce solubility .
  • LogP Calculations : Assess lipophilicity (via HPLC) to optimize blood-brain barrier penetration or renal clearance .

Notes

  • Advanced questions emphasize methodological rigor, while basic questions focus on foundational techniques.
  • Citations follow format as required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.